

Solubility profile of (4-Methoxypyridin-3-yl)methanol in various solvents

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Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

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Technical Guide: Solubility Profile of (4-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of **(4-Methoxypyridin-3-yl)methanol**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive overview of inferred qualitative solubility characteristics derived from its use in organic synthesis. Furthermore, it presents a detailed, standard experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively handle and utilize **(4-Methoxypyridin-3-yl)methanol** in their work and to establish a framework for generating precise solubility data.

Introduction

(4-Methoxypyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its solubility in a range of solvents is fundamental for its effective use in reaction chemistry, for the development of purification and crystallization methods, and for formulation studies. The molecular structure of **(4-Methoxypyridin-3-yl)methanol**, featuring a

polar hydroxyl group, a methoxy group, and a pyridine ring, suggests a varied solubility profile across different solvent classes.

Inferred Solubility Profile

While specific quantitative solubility data for **(4-Methoxypyridin-3-yl)methanol** is not readily available in the scientific literature, its solubility characteristics can be inferred from solvents used in its synthesis and purification. The principle of "like dissolves like" provides a basis for these inferences. The presence of both polar functional groups (hydroxyl and methoxy) and a less polar aromatic pyridine ring suggests that its solubility will be significant in polar protic and aprotic solvents and limited in nonpolar solvents.

The following table summarizes the inferred qualitative solubility of a structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which can serve as a preliminary guide.[\[1\]](#)

Solvent Class	Solvent	Inferred Solubility	Rationale from Synthetic Procedures
Polar Protic	Methanol	Soluble	Used as a solvent in synthesis. [2]
Ethanol	Soluble	Used as a reaction solvent. [2]	
Water	Some Degree of Solubility	Used as a solvent in synthesis. [1]	
Polar Aprotic	Dichloromethane	Good Solubility	Used as an extraction solvent. [2]
Nonpolar	Petroleum Ether	Low Solubility	Used as a crystallization solvent, indicating low solubility. [1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in various solvents.[\[1\]](#)

Objective: To determine the equilibrium solubility of **(4-Methoxypyridin-3-yl)methanol** in a selected solvent at a specific temperature.

Materials:

- **(4-Methoxypyridin-3-yl)methanol** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
- Vials with tight-sealing caps
- Temperature-controlled shaker or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

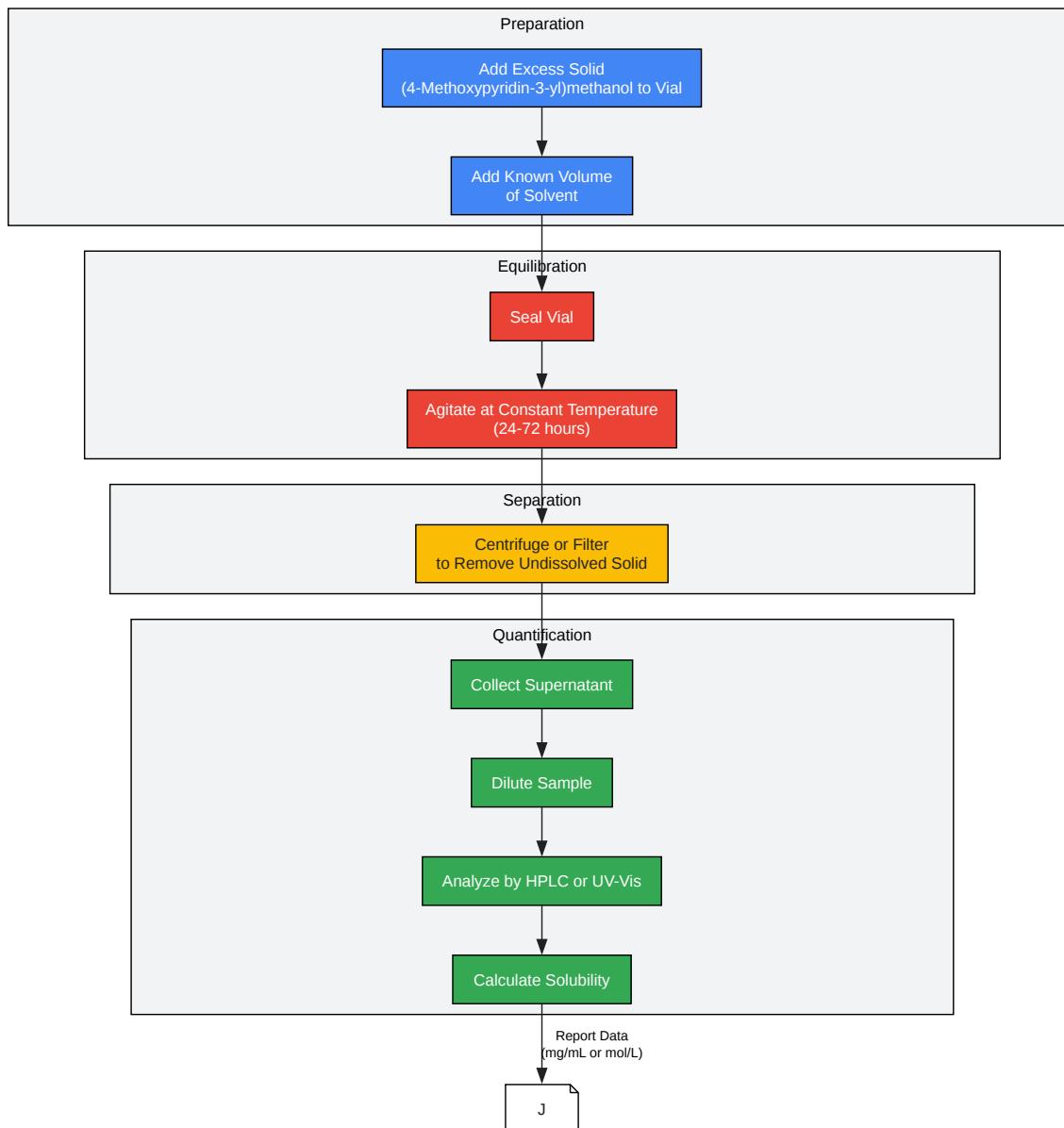
- Preparation of Supersaturated Solution:
 - Add an excess amount of solid **(4-Methoxypyridin-3-yl)methanol** to a series of vials. Ensuring an excess of solid is present at the end of the experiment is crucial for reaching equilibrium.[\[1\]](#)
 - Add a precise, known volume of the desired solvent to each vial.[\[1\]](#)

- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[1]
- Separation of Undissolved Solid:
 - After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
 - To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter appropriate for the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.
- Quantification:
 - Carefully take a known volume of the clear, saturated supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **(4-Methoxypyridin-3-yl)methanol** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, with a pre-established calibration curve.[1]
- Data Reporting:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 - Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

- The experiment should be repeated at various temperatures to construct a solubility curve.
[\[1\]](#)

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of **(4-Methoxypyridin-3-yl)methanol** using the isothermal shake-flask method.



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Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for **(4-Methoxypyridin-3-yl)methanol** is not extensively documented, its solubility can be inferred from its use in chemical synthesis. For drug development and process chemistry, where precise solubility data is critical, the provided isothermal shake-flask method offers a reliable and standardized approach for its determination. The generation of such data will be invaluable for the optimization of reaction conditions, purification protocols, and formulation development involving this compound.

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